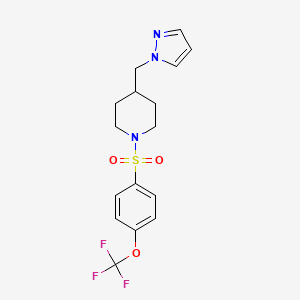

4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

説明

The compound 4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine features a piperidine core substituted with a pyrazole-methyl group at the 4-position and a sulfonyl-linked 4-(trifluoromethoxy)phenyl moiety at the 1-position. Its synthesis typically involves coupling reactions, such as the use of sulfonamide intermediates and nucleophilic substitution. For example, similar compounds are synthesized via reactions between sulfonyl chlorides and amines like piperidine or morpholine under reflux conditions . Key spectral data for analogous structures include characteristic IR peaks for sulfonyl groups (~1345 cm⁻¹) and trifluoromethoxy C-F stretches (~1155 cm⁻¹), alongside NMR signals for aromatic protons and piperidine/pyrazole protons .

特性

IUPAC Name |

4-(pyrazol-1-ylmethyl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O3S/c17-16(18,19)25-14-2-4-15(5-3-14)26(23,24)22-10-6-13(7-11-22)12-21-9-1-8-20-21/h1-5,8-9,13H,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOQECAIOXLYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Attachment of the Pyrazole to Piperidine: The pyrazole ring is then attached to the piperidine ring via a nucleophilic substitution reaction.

Introduction of the Trifluoromethoxyphenyl Sulfonyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and piperidine moieties exhibit significant anticancer properties. For instance, derivatives of piperidine have been synthesized and tested for their ability to inhibit cancer cell proliferation. A notable study demonstrated that the introduction of a trifluoromethoxy group enhances the compound's potency against specific cancer cell lines, suggesting that 4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine could serve as a promising lead compound in anticancer drug development .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The sulfonamide group present in the structure is believed to contribute to this activity, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Pyrazole Derivatives in Drug Development

A comprehensive study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various pyrazole derivatives, including those with piperidine linkages. The results showed that compounds with trifluoromethyl substitutions exhibited enhanced selectivity and efficacy against COX-2 over COX-1, indicating a favorable safety profile for potential therapeutic applications .

Agrochemicals

Fungicides and Herbicides

The structural motifs found in 4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine make it suitable for use in agrochemical formulations. Pyrazole compounds are known for their fungicidal properties, and the incorporation of a trifluoromethoxy group can improve the bioactivity and stability of these agents. For example, studies have shown that similar compounds effectively control fungal pathogens in crops, leading to increased yields .

Insecticides

Insecticidal activity has also been observed with pyrazole-based compounds. Research indicates that modifications to the piperidine ring can enhance insecticidal properties against common agricultural pests. Field trials have demonstrated that formulations containing such derivatives significantly reduce pest populations while being environmentally safe .

Materials Science

Polymer Chemistry

The unique chemical structure of 4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine allows for its application in polymer chemistry as a building block for synthesizing novel materials. Its ability to participate in various polymerization reactions makes it valuable for developing advanced materials with tailored properties, such as increased thermal stability and chemical resistance.

Case Study: Synthesis of Functional Polymers

A recent publication detailed the use of pyrazole derivatives in creating functional polymers for use in electronics. The incorporation of trifluoromethoxy groups was found to enhance the electrical conductivity and thermal stability of the resulting materials, making them suitable for applications in flexible electronics and sensors .

作用機序

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, while the trifluoromethoxyphenyl sulfonyl group can enhance binding affinity and specificity. The piperidine ring provides structural stability and flexibility, allowing the compound to fit into various binding sites.

類似化合物との比較

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their physicochemical properties:

Key Structural Differences and Implications

Heterocyclic Variations: Pyrazole vs. Imidazole’s basicity (pKa ~7) may enhance solubility in acidic environments compared to pyrazole (pKa ~2.5). Morpholine vs.

Sulfonyl-Linked Aromatic Groups :

- The 4-(trifluoromethoxy)phenyl group in the target compound provides strong electron-withdrawing effects, enhancing resistance to oxidative metabolism. In contrast, analogs with 4-(trifluoromethyl)phenyl (e.g., ) or simple benzenesulfonyl groups (e.g., ) may exhibit differing electronic profiles and binding affinities.

Analogs with p-tolyl-pyrazole (e.g., ) or phenyl-pyrazole (e.g., ) show increased aromatic surface area, which may enhance target binding but reduce solubility.

Spectral and Analytical Comparisons

- IR Spectroscopy : All sulfonyl-containing compounds show strong S=O stretches near 1345 cm⁻¹. Trifluoromethoxy groups exhibit distinct C-F stretches (~1155 cm⁻¹), whereas trifluoromethyl groups (e.g., ) show peaks near 1132 cm⁻¹ .

- Melting Points : The p-tolyl-pyrazole analog () has a sharp melting point (149.8–150.9°C), suggesting high crystallinity, while the target compound’s melting point is unreported but likely lower due to less symmetric substitution.

生物活性

The compound 4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a piperidine derivative with significant biological potential. Its structural components, including the pyrazole and sulfonyl groups, suggest a range of possible pharmacological activities. This article reviews its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring, introduction of the piperidine moiety, and functionalization with a sulfonyl group. The synthetic routes often utilize reagents such as trifluoromethyl ketones and benzyl halides to achieve the desired structure.

Antiparasitic Activity

Recent studies have highlighted the antileishmanial properties of pyrazole derivatives. For instance, compounds similar to the target compound have shown promising efficacy against Leishmania infantum and Leishmania amazonensis. A study demonstrated that certain 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives exhibited IC50 values as low as 0.059 mM against L. infantum, indicating potent activity compared to traditional treatments like pentamidine .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that piperidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. These compounds may interact effectively with protein binding sites due to their three-dimensional structures, enhancing their cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications in electronic regions and lipophilicity significantly influence their interaction with biological targets. The incorporation of sulfonamide groups has been shown to enhance antiparasitic and antibacterial activities, suggesting that similar modifications could improve the efficacy of 4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine .

Case Study 1: Antileishmanial Efficacy

A series of experiments evaluated various derivatives against L. infantum and L. amazonensis. Compounds with lower cytotoxicity profiles were identified, making them suitable candidates for further development in treating leishmaniasis .

| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |

|---|---|---|

| Compound A | 0.059 | 0.070 |

| Compound B | 0.065 | 0.072 |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that specific piperidine derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The structural modifications led to improved binding affinities for cancer cell receptors, suggesting a promising avenue for new cancer therapies .

Q & A

Q. What synthetic strategies are commonly employed to introduce the pyrazole moiety into piperidine derivatives?

The pyrazole ring is typically introduced via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") or through multi-step condensation reactions. For example, in , a CuI-catalyzed reaction between a piperidine-azide intermediate and phenylacetylene in THF:acetone (5:1) under reflux yielded a triazolyl-piperidine derivative. Similarly, multi-step protocols (e.g., starting from 5-phenyl-1-pentanol in ) involve sequential functionalization of the piperidine core. Key steps include protecting group strategies and regioselective coupling reactions .

Q. How is the sulfonyl group in this compound characterized spectroscopically?

The sulfonyl group (-SO₂-) is identified via ¹H NMR (downfield proton signals near δ 7.5–8.5 ppm for aromatic sulfonyl substituents) and IR spectroscopy (strong S=O stretching vibrations at ~1150–1350 cm⁻¹). X-ray crystallography (e.g., ) can confirm the spatial orientation of the sulfonyl group relative to the piperidine ring .

Q. What spectroscopic and chromatographic methods validate the compound’s purity and structure?

- HPLC : Purity is assessed using reverse-phase chromatography (e.g., ≥98% purity in ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₄H₂₃F₄N₅O₄ in ).

- ¹³C NMR : Assigns carbons adjacent to electronegative groups (e.g., trifluoromethoxy or sulfonyl) via distinct chemical shifts .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with kinase targets like ALK/ROS1?

Computational docking (e.g., AutoDock Vina or Schrödinger Suite) models the compound’s binding to kinase active sites. For example, highlights dual ALK/ROS1 inhibitors with pyridine-piperidine scaffolds. Key steps:

- Target Preparation : Retrieve kinase structures (PDB IDs: e.g., 4FZV for ALK).

- Ligand Optimization : Generate low-energy conformers of the compound.

- Docking Analysis : Score binding affinities and validate with experimental IC₅₀ values. Contradictions between docking and assay data may arise from solvation effects or conformational flexibility, requiring MD simulations .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in antimicrobial activity data?

SAR analysis in shows that substituents on the piperidine ring (e.g., methoxy, trifluoromethyl) significantly modulate antimicrobial potency. For example:

- Fluorine substituents enhance lipophilicity and membrane penetration (e.g., ≥5 mm inhibition against C. albicans in ).

- Methoxy groups improve antioxidant activity (78% scavenging at 1000 µg/mL). Contradictions (e.g., low activity in 4-cyanophenyl derivatives) are resolved by comparing logP, steric effects, and electronic profiles via QSAR modeling .

Q. What experimental design optimizes regioselectivity in synthesizing the pyrazolyl-methyl-piperidine core?

Regioselectivity challenges arise during alkylation or cyclization steps. Strategies include:

- Temperature Control : Reflux conditions (e.g., 24 hours in THF:acetone, ) favor thermodynamic products.

- Catalyst Screening : CuI vs. Ru-based catalysts for click chemistry.

- Protecting Groups : Transient protection of the piperidine nitrogen to direct functionalization (e.g., tert-butoxycarbonyl, ). Reaction progress is monitored via TLC and LC-MS .

Q. How can blood-brain barrier (BBB) permeability be assessed for CNS-targeted applications?

- In Vitro Models : MDCK-MDR1 or hCMEC/D3 cell monolayers measure permeability (Papp) and efflux ratios.

- LogBB Calculation : LogBB = log([brain]/[blood]) predicted via computational tools (e.g., SwissADME).

- Structural Modifications : Introducing fluorine or methyl groups (as in ’s Donepezil analogs) enhances BBB penetration. Validate with in vivo PET imaging .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and enzymatic inhibition assays?

- False Negatives : Docking may miss allosteric binding sites; use ensemble docking with multiple receptor conformations.

- Solubility Issues : Poor aqueous solubility (common with trifluoromethoxy groups) reduces apparent activity. Measure kinetic solubility (e.g., nephelometry) and adjust assays with co-solvents (≤1% DMSO).

- Enzyme Isoforms : Selectivity for ALK vs. ROS1 ( ) requires isoform-specific assays (e.g., recombinant kinase panels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。